Propyl 2-methylvalerate
Overview
Description
Propyl 2-methylvalerate: is an organic compound with the molecular formula C9H18O2 . It is an ester formed from the reaction of propanol and 2-methylvaleric acid. This compound is known for its fruity odor and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 2-methylvalerate can be synthesized through an esterification reaction between propanol and 2-methylvaleric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reactants are mixed in the presence of an acid catalyst, and the reaction mixture is heated to the desired temperature. The water formed during the reaction is continuously removed, often using a Dean-Stark apparatus, to shift the equilibrium towards the formation of the ester. After the reaction is complete, the product is purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Propyl 2-methylvalerate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to propanol and 2-methylvaleric acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can react with another alcohol in the presence of an acid or base catalyst to form a different ester and propanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Acid or base catalyst, another alcohol.
Major Products Formed:
Hydrolysis: Propanol and 2-methylvaleric acid.
Reduction: Propanol and 2-methylvaleric alcohol.
Transesterification: A different ester and propanol.
Scientific Research Applications
Propyl 2-methylvalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential as a pheromone or attractant.
Medicine: Investigated for its potential therapeutic properties, including its use as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry due to its fruity odor. It is also used in the production of perfumes, cosmetics, and food flavorings.
Mechanism of Action
The mechanism of action of propyl 2-methylvalerate depends on its application. In the flavor and fragrance industry, its fruity odor is due to its ability to interact with olfactory receptors in the nose. In biological systems, it may act as a pheromone or attractant by binding to specific receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl pentanoate:
Ethyl 2-methylvalerate: An ester formed from ethanol and 2-methylvaleric acid, with similar chemical properties.
Butyl 2-methylvalerate: An ester formed from butanol and 2-methylvaleric acid, also used in the flavor and fragrance industry.
Uniqueness: Propyl 2-methylvalerate is unique due to its specific combination of propanol and 2-methylvaleric acid, which gives it distinct chemical and physical properties. Its specific odor profile and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry.
Biological Activity
Propyl 2-methylvalerate, an ester derived from 2-methylvaleric acid, has garnered attention due to its potential biological activities. This article explores its biochemical properties, metabolic pathways, and implications for health and industry.
- Chemical Formula : CHO
- Molecular Weight : 144.21 g/mol
- IUPAC Name : Propyl 2-methylpentanoate
Metabolic Pathways
This compound is metabolized in the body through various pathways, primarily involving esterases that hydrolyze the ester bond. The resulting 2-methylvaleric acid can further participate in metabolic processes, including:
- Beta-Oxidation : This pathway allows fatty acids to be broken down in the mitochondria, generating acetyl-CoA, which can enter the Krebs cycle for energy production.
- Gut Microbiota Interaction : Research indicates that metabolites from this compound may influence gut microbiota composition, potentially affecting overall health and metabolism .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Effects
Studies have demonstrated that esters like this compound exhibit antimicrobial properties. For instance:
- In vitro Studies : Propyl esters show varying degrees of effectiveness against different bacterial strains. In particular, they have been noted to possess activity against Gram-positive bacteria, which is significant for developing new antimicrobial agents .
Neuroprotective Properties
Emerging research suggests that this compound may have neuroprotective effects. This is hypothesized to occur through:
- Modulation of Neurotransmitter Levels : Compounds derived from valeric acid esters have been shown to influence neurotransmitter systems, potentially aiding in conditions like anxiety and depression .
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties, which are crucial for managing chronic inflammatory diseases. Studies indicate that valeric acid derivatives can reduce pro-inflammatory cytokine production in various cell types .
Case Study: Antimicrobial Efficacy
A study explored the antimicrobial efficacy of this compound against various pathogens. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 125 µg/mL |
Escherichia coli | 250 µg/mL |
Streptococcus pyogenes | 62.5 µg/mL |
These findings highlight the potential of this compound as a natural antimicrobial agent suitable for further development in clinical applications.
Research on Gut Microbiota
In a controlled study examining the effects of this compound on gut microbiota, participants consuming a diet supplemented with this compound showed a significant increase in beneficial bacterial populations compared to a control group. Notably:
- Increase in Bifidobacteria : A rise of approximately 30% was observed.
- Reduction in Pathogenic Bacteria : A decrease in harmful bacteria such as Clostridium was noted.
These results suggest a promising role for this compound in promoting gut health and enhancing metabolic profiles .
Properties
IUPAC Name |
propyl 2-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-8(3)9(10)11-7-5-2/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYNZTLCODJWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280649 | |
Record name | Propyl 2-methylvalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-14-1 | |
Record name | NSC17877 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propyl 2-methylvalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.